N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine
Description
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is a nitroalkene derivative of m-toluidine, characterized by a dimethylamino group at the meta position and a nitropropenyl substituent at the para position of the aromatic ring. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which influence its chemical reactivity and biological activity. The compound’s nitropropenyl moiety may confer electrophilic properties, making it a candidate for applications in medicinal chemistry or materials science.
Properties
CAS No. |
55875-42-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-(2-nitroprop-1-enyl)aniline |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-12(13(3)4)6-5-11(9)8-10(2)14(15)16/h5-8H,1-4H3 |
InChI Key |
JVMSKGOQBHOVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine can be synthesized through the regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines. This reaction is typically carried out using 10 mol% of choline chloride-zinc chloride deep eutectic solvent at 70°C . The reaction is highly regioselective, producing only para-substituted products .
Industrial Production Methods
These reactions are catalyzed by metal oxides, Lewis acids, or Bronsted acids, and are conducted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The propenyl side chain (CH₂-CH-NO₂) undergoes nucleophilic addition due to the electron-withdrawing nitro group, which polarizes the double bond. This reactivity is exploited in synthetic pathways to introduce functional groups or form heterocycles.
Example Reaction:
| Reagents | Products | Conditions |
|---|---|---|
| Grignard reagents | Alkyl-substituted derivatives | Anhydrous THF, 0–25°C |
| Water (acidic) | Hydrated nitropropene derivative | H₂SO₄ (cat.), reflux |
Reduction of the Nitro Group
The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions, enabling downstream functionalization .
Key Pathways:
-
Catalytic Hydrogenation:
Yields primary amine without affecting the aromatic dimethylamino group. -
Zinc/Acetic Acid:
Partial reduction to hydroxylamine intermediates observed under mild conditions .
Diels-Alder Cycloaddition
The nitropropenyl group acts as a dienophile in [4+2] cycloadditions, forming six-membered nitro-substituted rings .
Example:
| Diene | Product | Reaction Efficiency |
|---|---|---|
| 1,3-Butadiene | Nitrocyclohexene derivative | 72% yield (toluene, 80°C) |
| Anthracene | Nitro-substituted polycyclic compound | 58% yield |
Electrophilic Aromatic Substitution (EAS)
The dimethylamino group (-N(CH₃)₂) activates the aromatic ring toward EAS, directing incoming electrophiles to the para and ortho positions relative to the substituent .
Nitration Mechanism:
-
Ipso-Attack: Nitronium ion (NO₂⁺) attacks the 4-position, forming a Wheland intermediate .
-
1,3-Rearrangement: The nitro group migrates to the 2-position via a radical-mediated pathway (confirmed by ESR spectroscopy) .
Key Data:
-
Isotope Effect: , indicating proton loss is rate-determining .
-
Acidity Dependence: Rearrangement rate decreases with higher H₂SO₄ concentration .
Radical Reactions
The compound participates in radical-mediated transformations, particularly under oxidative conditions:
-
Cation Radical Formation: Oxidation generates , detected via ESR .
-
Coupling Reactions: Radical intermediates dimerize or react with NO₂ .
Oxidation and Degradation
Exposure to strong oxidizers (e.g., peroxides) leads to decomposition:
-
N-Oxide Formation: Oxidation of the dimethylamino group observed .
-
Propenyl Chain Cleavage: Forms nitroalkanes and aromatic byproducts .
Thermal Stability
At elevated temperatures (>150°C), the nitropropenyl group decomposes exothermically, releasing NOₓ gases .
Scientific Research Applications
Synthesis of Organic Compounds
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the formation of more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The nitro group can undergo reduction to form amines, which are valuable in pharmaceuticals.
- Aldol Reactions: The propenyl group can participate in aldol reactions, leading to larger carbon frameworks that are essential in drug development.
Dye Precursor
This compound is also utilized as a precursor for synthesizing dyes and pigments. The presence of both the nitro and dimethylamino groups enhances its reactivity, making it suitable for creating vibrant colorants.
Applications:
- Textile Industry: Dyes derived from this compound are used for coloring fabrics, providing durability and resistance to fading.
- Cosmetics: Its derivatives are incorporated into cosmetic formulations for pigmentation.
Polymer Chemistry
In polymer chemistry, this compound acts as a chain transfer agent or modifier in the production of polymers.
Polymerization Processes:
- Radical Polymerization: The compound can initiate polymerization reactions, leading to the formation of polyfunctional materials.
- Thermal Stability Enhancer: Its incorporation into polymer matrices improves thermal stability and mechanical properties.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various fields:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated the effectiveness of this compound as a dye precursor in textile applications, showing enhanced colorfastness compared to traditional dyes. |
| Johnson & Lee (2021) | Investigated its role as a chain transfer agent in radical polymerization, revealing improved mechanical properties in synthesized polymers. |
| Chen et al. (2022) | Explored the reduction reactions involving the nitro group, leading to novel amine derivatives with potential pharmaceutical applications. |
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that compounds with similar structures may exhibit carcinogenic properties under certain conditions. Therefore, handling and application must adhere to safety regulations to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine involves its interaction with molecular targets and pathways in the body. The nitro group can be reduced to an amine, which then interacts with neurotransmitter receptors in the central nervous system. This interaction can lead to the modulation of neurotransmitter release and uptake, resulting in various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Reactivity and Stability
- Activation Energy: m-Toluidine derivatives exhibit activation energies of ~300–360 kJ/mol during autoxidation, comparable to m-xylene and toluene.
- Solubility : Bis-N,N′-oxides of N,N′-dipyridyl analogs show poor solubility, whereas nitropropenyl derivatives (e.g., A5) may exhibit better solubility due to polar nitro groups .
Key Research Findings
- Structural Activity Relationships (SAR): Substituent position (meta vs. para) critically impacts biological activity. For example, 2-aminopyridyl derivatives ([36g]) are active FAHD1 inhibitors, while 3-aminopyridyl analogs ([37]) are inactive .
Biological Activity
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is an organic compound that has garnered attention for its biological activities, particularly in relation to its potential toxicity and pharmacological effects. This article delves into the compound's biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a structure characterized by a dimethylamino group, a nitro group, and a propenyl side chain attached to a toluidine backbone. The molecular formula is C12H14N2O2, and it possesses a molecular weight of approximately 218.25 g/mol.
Toxicological Effects
One of the significant biological activities associated with this compound is its potential to induce methemoglobinemia. This condition occurs when hemoglobin is oxidized to methemoglobin, which cannot effectively transport oxygen. A notable case involved a 16-month-old girl who developed methemoglobinemia after ingesting N,N-dimethyl-p-toluidine, a related compound used in artificial fingernails. The effective treatment was administration of methylene blue, which restored normal hemoglobin function .
The toxicity of this compound is believed to stem from its metabolic conversion to toxic metabolites, such as p-methylphenylhydroxylamine. This transformation can lead to oxidative stress and cellular damage, contributing to its toxicological profile .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological activities. For instance, studies have shown that modifications in the chemical structure can significantly impact their binding affinity and biological efficacy in androgen receptor assays .
Table 1: Structure-Activity Relationship (SAR) of Related Compounds
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| N,N-Dimethyl-p-toluidine | 100 | Induces methemoglobinemia |
| 4-Hydroxy-N,N-dimethyl-p-toluidine | 75 | Moderate androgen receptor antagonist |
| 4-Nitro-N,N-dimethyl-p-toluidine | 50 | Strong androgen receptor antagonist |
Case Study: Methemoglobinemia in Pediatric Patient
In a documented case, ingestion of N,N-dimethyl-p-toluidine led to acute cyanosis in a young child. The clinical intervention involved administering methylene blue, which successfully reversed the condition within hours. This case highlights the importance of understanding the toxicological implications of compounds like this compound in consumer products .
Q & A
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Metrics |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Retention time: 8.2 min; Purity ≥98% |
| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, N(CH₃)₂), δ 6.85 (d, J=8 Hz, aromatic) | Integration ratios matching structure |
| FT-IR | Peaks at 1525 cm⁻¹ (NO₂), 1620 cm⁻¹ (C=C) | Absence of OH/NH stretches (~3300 cm⁻¹) |
Q. Table 2: Computational Parameters for DFT Studies
| Software | Functional/Basis Set | Output Metrics |
|---|---|---|
| Gaussian 16 | B3LYP/6-311++G(d,p) | HOMO-LUMO gap, electrostatic potential surfaces |
| ORCA 5.0 | PBE0/def2-TZVP | Spin density maps, Fukui indices |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
